4-Sulfobutane-1-sulfonyl fluoride
Description
Foundational Principles of SuFEx Click Chemistry
Click chemistry is a chemical philosophy introduced in 2001 that focuses on synthesizing target molecules quickly and reliably by joining small, modular units. jk-sci.com These reactions are characterized by high yields, stereospecificity, and tolerance to a wide range of functional groups and reaction conditions. jk-sci.com Building on this concept, Sulfur(VI) Fluoride (B91410) Exchange (SuFEx) has emerged as a second-generation click reaction. nih.govoup.com
The foundational principle of SuFEx lies in the unique reactivity of the hexavalent sulfur-fluoride (S(VI)-F) bond. nih.gov This bond is exceptionally stable and kinetically inert under many conditions, including resistance to hydrolysis, oxidation, and reduction. nih.govsigmaaldrich.com However, its reactivity can be "unleashed" under specific catalytic conditions, allowing for a rapid and highly selective exchange reaction with nucleophiles like silyl (B83357) ethers and amines. nih.govresearchgate.net This controlled activation transforms the fluoride from a strongly bonded part of the molecule into an excellent leaving group, enabling the formation of robust S-O or S-N linkages. nih.gov The reactions are typically metal-free, which is advantageous for biological applications. nih.gov
Historical Development and Evolution of SuFEx Transformations
The concept of SuFEx was introduced to the scientific community in 2014 by K. Barry Sharpless and his colleagues. oup.comnih.gov It was presented as a new family of click reactions, expanding the toolkit beyond the well-known copper-catalyzed azide-alkyne cycloaddition (CuAAC). nih.gov The development was inspired by the need for reactions that could reliably form strong covalent bonds between molecular fragments under benign conditions. jk-sci.com
Early work focused on using sulfuryl fluoride (SO₂F₂) as a key connective hub to link phenols. nih.gov The evolution of SuFEx has been rapid, with the introduction of new, versatile connective hubs and catalysts. Researchers developed methods using thionyl tetrafluoride (SOF₄) as a multidimensional connector, capable of creating complex, three-dimensional structures. researchgate.netnih.gov The development of catalysts such as hindered guanidine (B92328) bases has further accelerated the reaction, allowing for lower catalyst loadings and faster completion times, a methodology termed 'Accelerated SuFEx Click Chemistry' (ASCC). nih.gov This continuous evolution has broadened the applications of SuFEx into materials science, drug discovery, and chemical biology. oup.com
Classification and Structural Diversification of SuFEx Hubs, Including Sulfonyl Fluorides
SuFEx chemistry utilizes a variety of molecular connectors, known as "hubs," which contain the reactive S(VI)-F bond. These hubs can be classified based on their structure and the types of linkages they form. oup.com The diversification of these hubs is crucial for expanding the chemical space that can be explored using SuFEx.
The primary classifications include:
Gaseous Hubs: Simple, commercially available gases like sulfuryl fluoride (SO₂F₂) and thionyl tetrafluoride (SOF₄) serve as fundamental building blocks. nih.govmonash.edu SO₂F₂ is used to create fluorosulfates from phenols, while SOF₄ reacts with primary amines to form iminosulfur oxydifluorides. nih.govresearchgate.net
Sulfonyl Fluorides (R-SO₂F): This is a large and versatile class of hubs where the sulfonyl fluoride group is attached to an alkyl or aryl carbon. They are key electrophiles used to form sulfonates and sulfonamides. researchgate.net
Fluorosulfates (Ar-OSO₂F): Typically synthesized from phenols and SO₂F₂, these compounds are themselves reactive SuFEx hubs. nih.gov
Sulfamoyl Fluorides (R₂N-SO₂F): Formed from the reaction of amines with SO₂F₂, these hubs are used to create sulfamides. nih.gov
Vinyl Sulfonyl Fluorides: Hubs like ethenesulfonyl fluoride (ESF) and 1-bromoethene-1-sulfonyl fluoride (BESF) are powerful Michael acceptors, allowing for conjugate addition reactions in addition to standard SuFEx chemistry. nih.govrsc.org
| Hub Classification | General Structure | Key Features | Primary Application |
|---|---|---|---|
| Gaseous Hubs | SO₂F₂, SOF₄ | Fundamental, commercially available connectors. monash.edu | Synthesis of fluorosulfates and iminosulfur oxydifluorides. nih.govresearchgate.net |
| Aryl Sulfonyl Fluorides | Ar-SO₂F | Readily accessible and widely used in synthesis. acs.org | Formation of aryl sulfonates and sulfonamides. |
| Alkyl Sulfonyl Fluorides | R-SO₂F | Connective building blocks for aliphatic structures. nih.gov | Creation of diverse aliphatic sulfur(VI) molecules. |
| Fluorosulfates | Ar-OSO₂F | Act as both products and reactive intermediates. nih.gov | Used in further SuFEx reactions and as covalent probes. nih.gov |
| Sulfamoyl Fluorides | R₂N-SO₂F | Derived from secondary amines and SO₂F₂. nih.gov | Synthesis of sulfamides. |
| Vinyl Sulfonyl Fluorides | CH₂=CHSO₂F | Possess dual reactivity as Michael acceptors and SuFEx hubs. nih.gov | Used in cycloaddition and conjugate addition reactions. |
Significance of Alkyl Sulfonyl Fluorides, including 4-Sulfobutane-1-sulfonyl Fluoride, as Connective Molecular Building Blocks
While aryl sulfonyl fluorides have been extensively developed, alkyl sulfonyl fluorides are crucial for providing access to non-aromatic, three-dimensional molecular architectures. acs.org The synthesis of functionalized alkyl sulfonyl fluorides can be challenging due to the potential for side reactions, but their role as connective building blocks is of high importance for creating novel polymers and therapeutic agents. nih.govacs.org These compounds provide a stable yet reactive handle for modularly constructing complex molecules. nih.gov
This compound is a prime example of an aliphatic sulfonyl fluoride that serves as a bifunctional connective building block. evitachem.com Its structure, featuring a butane (B89635) backbone with a sulfonyl fluoride group at each end, allows it to act as a linker, bridging two different molecular entities through stable covalent bonds. This makes it a valuable reagent in materials science for the synthesis of functionalized polymers and in medicinal chemistry for the development of covalent inhibitors and chemical probes. evitachem.comenamine.net The ability to use such building blocks to connect diverse molecular fragments is a cornerstone of the modular approach championed by click chemistry. nih.gov
| Property | Data for this compound |
|---|---|
| Chemical Name | This compound |
| Molecular Formula | C₄H₈F₂O₄S₂ |
| Classification | Aliphatic bifunctional sulfonyl fluoride. evitachem.com |
| Role | Connective molecular building block. evitachem.com |
| Applications | Used in the synthesis of functionalized materials, polymers, and as a linker for biomolecules. evitachem.com |
| Key Reaction | Participates in Sulfur (VI) Fluoride Exchange (SuFEx) reactions. evitachem.com |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C4H9FO5S2 |
|---|---|
Molecular Weight |
220.2 g/mol |
IUPAC Name |
4-fluorosulfonylbutane-1-sulfonic acid |
InChI |
InChI=1S/C4H9FO5S2/c5-11(6,7)3-1-2-4-12(8,9)10/h1-4H2,(H,8,9,10) |
InChI Key |
ZUXLUWHVGLJWLS-UHFFFAOYSA-N |
Canonical SMILES |
C(CCS(=O)(=O)F)CS(=O)(=O)O |
Origin of Product |
United States |
Synthetic Methodologies for Alkyl Sulfonyl Fluorides
Strategies for Carbon-Sulfur Bond Formation Leading to Alkyl Sulfonyl Fluorides
The formation of the C-S bond is a critical step in the synthesis of alkyl sulfonyl fluorides. Numerous methodologies have been established, ranging from traditional chemical conversions to modern electrochemical and radical-based approaches.
Deoxyfluorination of Sulfonic Acids and Their Salts
A direct and appealing route to sulfonyl fluorides is the deoxyfluorination of readily available sulfonic acids and their salts. rsc.orgnih.gov This method avoids the use of more reactive intermediates like sulfonyl chlorides. rsc.org
Recent advancements have introduced two complementary strategies for this transformation. nih.govrsc.org One approach utilizes thionyl fluoride (B91410) (SOF2), which can convert sulfonic acid sodium salts to their corresponding sulfonyl fluorides in high yields (90–99%) within an hour. rsc.orgnih.govresearchgate.net This method is effective for both aliphatic and aromatic substrates. rsc.orgnih.gov The reaction's success is attributed to a novel DMF-activated intermediate. rsc.orgnih.gov
Another effective reagent is Xtalfluor-E®, a bench-stable solid. nih.govrsc.orgresearchgate.net This reagent facilitates the conversion of both aryl and alkyl sulfonic acids and their sodium salts into sulfonyl fluorides with yields ranging from 41–94%. nih.govrsc.orgresearchgate.net The use of Xtalfluor-E® is advantageous due to its milder reaction conditions and broader substrate scope compared to some traditional methods. nih.govrsc.org While reagents like DAST and XtalFluor-M have been explored for fluorination, their successful application in synthesizing sulfonyl fluorides from sulfonic acids has been limited. nih.gov
Historically, converting sulfonic acids to sulfonyl fluorides often involved a two-step process, beginning with the formation of a sulfonyl chloride intermediate using reagents like trichloroacetonitrile (B146778) or cyanuric chloride, followed by a halogen exchange. rsc.orgnih.gov These one-pot, two-step protocols, however, can be limited by long reaction times or restricted substrate scope. rsc.orgnih.gov
Table 1: Comparison of Deoxyfluorination Reagents for Sulfonic Acid Conversion
| Reagent | Substrates | Yield | Conditions | Reference |
| Thionyl Fluoride (SOF₂) | Aliphatic and Aromatic Sulfonic Acid Sodium Salts | 90–99% | 1 hour, with DMF activation | rsc.orgnih.govresearchgate.net |
| Xtalfluor-E® | Aryl and Alkyl Sulfonic Acids and their Salts | 41–94% | Room temperature, Acetonitrile | nih.govrsc.orgresearchgate.net |
| Cyanuric Chloride / KHF₂ | Aryl Sulfonic Acids and their Salts | Moderate to Good | One-pot, two-step; 60 °C then RT | nih.gov |
Conversion from Sulfonamides
Sulfonamides serve as stable and widely available precursors for the synthesis of sulfonyl fluorides. researchgate.netd-nb.info A practical method involves the activation of the sulfonamide's amino group. One such strategy employs Pyrylium tetrafluoroborate (B81430) (Pyry-BF4) in the presence of magnesium chloride (MgCl2) to form a sulfonyl chloride intermediate in situ. researchgate.netd-nb.inforesearchgate.net This intermediate is then converted to the more stable sulfonyl fluoride by adding potassium fluoride (KF). researchgate.netd-nb.inforesearchgate.net This one-pot procedure is noted for its mild conditions and high chemoselectivity, making it suitable for the late-stage functionalization of complex molecules. researchgate.netd-nb.info The reaction conditions are typically heating at 60 °C in acetonitrile, followed by an aqueous workup. researchgate.netd-nb.info This method has been successfully applied to a range of aryl and alkyl sulfonamides. researchgate.net
Halogen Atom Transfer (XAT) Followed by SO2 Capture and Fluorination
Halogen Atom Transfer (XAT) has emerged as a powerful strategy for generating carbon-centered radicals from alkyl halides, which can then be used to form sulfonyl fluorides. acs.org A mild and scalable method for preparing alkyl sulfonyl fluorides from alkyl bromides and alcohols has been developed using photoredox catalysis. acs.orgorganic-chemistry.org This process involves the generation of an alkyl radical via XAT, which is then trapped by sulfur dioxide (SO₂), followed by a fluorination step. acs.orgorganic-chemistry.org This approach is characterized by its mild reaction conditions and has been successfully scaled up using continuous flow chemistry. acs.org More recently, a photochemical XAT method has also been developed to generate sulfonyl radicals directly from aryl sulfonyl fluorides, enabling the hydrosulfonylation of unactivated alkenes. acs.org
Electrochemical Fluorosulfonylation
Electrochemical methods offer a green and efficient alternative for synthesizing sulfonyl fluorides, often avoiding the need for harsh chemical oxidants. nih.govresearchgate.net One such approach involves the oxidative coupling of thiols or disulfides with potassium fluoride (KF). nih.govacs.org This method is environmentally benign, uses an inexpensive and safe fluoride source, and proceeds under mild conditions with a broad substrate scope that includes alkyl, aryl, and heteroaryl thiols. nih.govacs.org
Another electrochemical strategy involves the reaction of sulfonyl hydrazides with triethylamine (B128534) trihydrofluoride (Et3N·3HF) to produce sulfonyl fluorides in good yields. Additionally, organic sulfinates can be converted to their corresponding sulfonyl fluorides electrochemically. researchgate.net The use of Et3N·3HF as a fluoride source is advantageous due to its improved safety profile compared to other fluoride sources. researchgate.netdp.tech These electrochemical syntheses can be performed without external oxidants and are compatible with a variety of functional groups. researchgate.netdp.tech
Radical Fluorosulfonylation Approaches
Radical fluorosulfonylation has become an increasingly popular and efficient method for the synthesis of sulfonyl fluorides. nih.govrsc.orgnih.govresearchgate.net These approaches often involve the generation of a fluorosulfonyl radical (FSO₂•) which can then react with various organic substrates. nih.govrsc.org
One strategy involves the radical hydro-fluorosulfonylation of unactivated alkenes and alkynes. nih.govresearchgate.net This can be achieved using a redox-active radical precursor, providing a facile route to aliphatic sulfonyl fluorides. nih.govresearchgate.net This method is particularly valuable for the late-stage modification of complex molecules like natural products and peptides. nih.govresearchgate.net
Another approach utilizes the addition of sulfonyl radicals to alkenes and alkynes to construct highly functionalized sulfonyl compounds. nih.gov The fluorosulfonyl radical can be generated from sources like sulfuryl chlorofluoride (FSO₂Cl) under photoredox conditions. thieme-connect.de This radical then adds to alkenes or alkynes, leading to the formation of valuable alkenyl sulfonyl fluorides or β-alkynyl-fluorosulfonylalkanes. nih.govthieme-connect.denih.gov These reactions often exhibit high atom economy and broad functional group tolerance. nih.gov
Thiol-Ene Reactions Utilizing Ethenesulfonyl Fluoride Precursors
The thiol-ene reaction, a form of "click" chemistry, provides a robust and high-yielding method for creating thioether linkages through the radical-mediated addition of a thiyl radical to an alkene. scispace.com While often used for intermolecular reactions, its intramolecular variant is a powerful tool for synthesizing sulfur-containing heterocycles. scispace.com This reaction can be applied to the synthesis of functionalized sulfonyl fluorides. An efficient, transition-metal-free method has been developed for the synthesis of thiol-functionalized allylic sulfonyl fluorides with high regioselectivity and yields up to 99%. rsc.orgresearchgate.net This methodology is distinguished by its mild reaction conditions and broad compatibility with various functional groups. rsc.org The resulting products can be further modified, highlighting the synthetic utility of this approach. rsc.org
Advancement in "SO2F" Reagent Design for Direct Functional Group Introduction
The direct introduction of the sulfonyl fluoride (-SO₂F) group is a key strategy in streamlining the synthesis of alkyl sulfonyl fluorides. Historically, this transformation often involved harsh reagents like fluorosulfonic acid. nih.gov However, recent innovations have led to the design of more sophisticated and milder reagents that act as "SO₂F" synthons. These modern reagents have significantly expanded the scope and applicability of sulfonyl fluoride synthesis. nih.govtcichemicals.com
A notable advancement is the use of sulfuryl fluoride (SO₂F₂) gas as a direct electrophilic hub. nih.govacs.org While highly effective, the gaseous nature of SO₂F₂ can be challenging to handle in a standard laboratory setting. nih.gov To address this, methods for the ex situ generation of SO₂F₂ from stable solid precursors, such as 1,1'-sulfonyldiimidazole (B1293689) (SDI), have been developed. This is often achieved in a two-chamber reactor, allowing for the safe and controlled introduction of the gas into the reaction mixture. acs.orgnih.gov
Solid, bench-stable SO₂ sources have also gained prominence. The 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) adduct (DABSO) is a widely used SO₂ surrogate. ccspublishing.org.cnthieme-connect.com The typical reaction pathway involves the formation of a sulfinate intermediate from a suitable precursor, which is then trapped in situ with an electrophilic fluorine source like N-fluorobenzenesulfonimide (NFSI) or Selectfluor to yield the sulfonyl fluoride. ccspublishing.org.cnthieme-connect.com
More recently, novel reagents have been designed for the direct and efficient installation of the SO₂F group. Ethenesulfonyl fluoride (ESF) is a versatile reagent that can introduce the SO₂F moiety through various reactions, including Michael additions and transition metal-catalyzed cross-couplings. tcichemicals.com Another significant development is the creation of shelf-stable fluorosulfuryl imidazolium (B1220033) salts, which serve as effective fluorosulfurylating agents for a range of substrates. nih.gov Photocatalytic methods have also emerged, utilizing imidazolium-based radical reagents for the fluorosulfonylation of unsaturated hydrocarbons. acs.org These advancements provide chemists with a broader toolkit for the synthesis of complex molecules containing the sulfonyl fluoride functional group.
Table 1: Comparison of Modern "SO₂F" Reagents and Precursors
| Reagent/Precursor | Form | Advantages | Typical Reaction Conditions |
|---|---|---|---|
| Sulfuryl Fluoride (SO₂F₂) | Gas | Direct, high atom economy. acs.org | Gas-liquid interface, often with a base like triethylamine. acs.orgnih.gov |
| 1,1'-Sulfonyldiimidazole (SDI) | Solid | Precursor for ex situ SO₂F₂ generation, safer handling. acs.org | Used in a two-chamber reactor with KF and TFA to generate SO₂F₂ gas. nih.gov |
| DABSO | Solid | Stable, solid SO₂ source, versatile. ccspublishing.org.cnthieme-connect.com | Used with a precursor (e.g., Grignard reagent, aryl halide) and an electrophilic fluorine source (e.g., NFSI, Selectfluor). thieme-connect.com |
| Ethenesulfonyl Fluoride (ESF) | Liquid | Versatile for Michael additions and cross-coupling reactions. tcichemicals.com | Reaction with nucleophiles (e.g., amines, phenols) often in DMF or CH₃CN at room temperature. tcichemicals.com |
| Fluorosulfuryl Imidazolium Salts | Solid | Shelf-stable, crystalline, good reactivity. nih.gov | Reacts with phenols and amines, often at room temperature. nih.gov |
| Imidazolium-based Radical Reagents | Solid | Enables radical fluorosulfonylation under mild conditions. acs.org | Photoredox catalysis conditions. acs.org |
Innovative Protecting Group Strategies for Sulfinate Precursors
The instability of certain sulfonyl fluorides and the reactivity of the sulfinate intermediate present challenges in multi-step syntheses. nih.govchemrxiv.org To overcome this, the use of sulfinate protecting groups (SPGs) has emerged as a powerful strategy. This approach involves masking the sulfinate functionality, which can then be carried through various synthetic steps before being deprotected and converted to the final sulfonyl fluoride. nih.govchemrxiv.org This allows for greater synthetic flexibility and the creation of more complex and diverse sulfonyl fluoride-containing molecules. chemrxiv.org
An ideal protecting group should be easy to install, stable under a variety of common synthetic conditions, and readily cleaved under mild and specific (orthogonal) conditions. nih.govorganic-chemistry.org Several SPGs have been developed and evaluated based on these criteria.
Commonly used SPGs include 3-methoxy-3-oxopropane-1-sulfone (SMOPS) and its tert-butyl analog (STOPS), which are removed under basic conditions. nih.gov Other examples are Rongacyl and TBS-Rongalite (TBS-R), which are cleaved by hydroxide (B78521) and fluoride, respectively. nih.gov
Recent research has focused on expanding the toolbox of SPGs with orthogonal deprotection capabilities. The 2-(trimethylsilyl)ethyl sulfone (SES) group has been identified as a robust SPG, stable across numerous conditions and removable with fluoride sources like tetrabutylammonium (B224687) fluoride (TBAF) at elevated temperatures. nih.gov Furthermore, novel photolabile SPGs, such as para-methoxybenzyl Rongalite (pMB-R) and ortho-nitrobenzyl Rongalite (oNB-R), have been introduced. These groups offer the advantage of extremely mild deprotection using light, providing an orthogonal cleavage strategy to many chemical methods. nih.govchemrxiv.org The development of these varied SPGs enables a more strategic and combinatorial approach to synthesizing complex sulfonyl fluorides for applications in drug discovery and chemical biology. nih.govresearchwithrutgers.com
Table 2: Overview of Sulfinate Protecting Groups (SPGs)
| Protecting Group | Abbreviation | Deprotection Conditions | Stability Profile |
|---|---|---|---|
| 3-Methoxy-3-oxopropane-1-sulfone | SMOPS | Basic conditions. nih.gov | Limited stability to various conditions. nih.gov |
| 2-(Trimethylsilyl)ethyl sulfone | SES | TBAF at elevated temperatures. nih.gov | Highly stable across a broad range of synthetic conditions. nih.gov |
| ortho-Nitrobenzyl Rongalite | oNB-R | Light (photolabile) and Selectfluor. nih.govchemrxiv.org | Stable across most conditions, offers orthogonal deprotection. nih.gov |
| para-Methoxybenzyl Rongalite | pMB-R | Light (photolabile) and Selectfluor. nih.govchemrxiv.org | Photolabile, provides mild deprotection. chemrxiv.org |
| Rongacyl | - | Hydroxide. nih.gov | Base-labile. |
| TBS-Rongalite | TBS-R | Fluoride source. nih.gov | Fluoride-labile. |
Reactivity and Mechanistic Investigations of Alkyl Sulfonyl Fluorides in Sufex Chemistry
Fundamental Nucleophilic Reactivity of Sulfonyl Fluorides
The reactivity of sulfonyl fluorides is central to their utility in SuFEx chemistry. They are generally stable compounds but can be activated to react with various nucleophiles. sigmaaldrich.com This reactivity allows for the formation of stable sulfonamides, sulfonates, and other sulfur-containing compounds. evitachem.com The inherent stability of the sulfonyl fluoride (B91410) group, coupled with its capacity for controlled activation, makes it a valuable functional group in organic synthesis and chemical biology. nih.govresearchgate.net
The reaction of sulfonyl fluorides with oxygen-based nucleophiles, particularly phenols and alcohols, is a cornerstone of SuFEx chemistry. While reactions with phenols are well-established, reactions with alkyl alcohols have historically been considered more challenging. cshl.edu However, recent advancements have enabled the smooth reaction of aromatic sulfonyl fluorides with alkyl alcohols at room temperature, typically requiring a higher catalyst loading. cshl.edu The reaction of primary alcohols with reagents like perfluorobutanesulfonyl fluoride proceeds readily in the presence of nucleophilic catalysts to form the corresponding sulfonates. researchgate.net
The general mechanism involves the nucleophilic attack of the oxygen atom on the electrophilic sulfur center of the sulfonyl fluoride, leading to the displacement of the fluoride ion and the formation of a sulfonate ester. organic-chemistry.orgyoutube.com The reactivity can be influenced by the electronic properties of the nucleophile and the sulfonyl fluoride.
Table 1: Reactivity of Sulfonyl Fluorides with Oxygen-Based Nucleophiles
| Nucleophile | Sulfonyl Fluoride Type | Conditions | Product | Reference |
|---|---|---|---|---|
| Phenols | Aromatic | Base catalysis (e.g., Et3N, DBU) | Aryl Sulfonates | cshl.edu |
| Alcohols | Aromatic | HMDS-BTMG protocol, 20 mol% catalyst | Alkyl Sulfonates | cshl.edu |
| Primary Alcohols | Perfluorobutanesulfonyl fluoride | Nucleophilic catalysts | N-alkyl-4-dialkylaminopyridinium perfluorobutanesulfonates | researchgate.net |
| Natural Phenolic Derivatives | N-benzoyl-4-methylbenzenesulfonimidoyl fluoride | Ambient conditions | Sulfoximines | nih.gov |
Sulfonyl fluorides readily react with nitrogen-based nucleophiles, such as primary and secondary amines, to form stable sulfonamides. enamine.netorganic-chemistry.org This reaction is a fundamental transformation in SuFEx chemistry and is widely used for creating robust S-N linkages. cshl.edu The reaction of sulfonyl fluorides with amines can be facilitated by the use of appropriate catalysts. nih.gov For instance, the reaction of ribonucleosides with sulfonyl fluoride at the -NH2 groups of nucleobases, followed by SuFEx with various amines, leads to sulfamide-functionalized derivatives. nih.gov
The reactivity of amines with sulfonyl fluorides generally follows their basicity, with more basic amines being more nucleophilic. organic-chemistry.org The reaction proceeds through the nucleophilic attack of the amine nitrogen on the sulfur atom of the sulfonyl fluoride, resulting in the formation of a sulfonamide and the release of a fluoride ion. organic-chemistry.org
Table 2: Reactivity of Sulfonyl Fluorides with Nitrogen-Based Nucleophiles
| Nucleophile | Sulfonyl Fluoride Type | Conditions | Product | Reference |
|---|---|---|---|---|
| Primary and Secondary Amines | General Sulfonyl Fluorides | Base catalysis | Sulfonamides | enamine.netorganic-chemistry.org |
| Ribonucleosides (-NH2 groups) | Ex situ generated sulfonyl fluoride | Optimized conditions | Sulfamoyl fluoride moiety | nih.gov |
| Various Amines | Sulfamoyl-functionalized nucleosides | Ca(NTf2)2 and DABCO | Sulfamide-functionalized derivatives | nih.gov |
While less common than reactions with oxygen and nitrogen nucleophiles, the reaction of sulfonyl fluorides with carbon-based nucleophiles is also a part of SuFEx chemistry. cshl.edu These reactions allow for the formation of stable S-C bonds. For example, organometallic reagents can participate in S-F exchange reactions to yield products with S-C bonds. cshl.edu
Detailed Mechanistic Pathways of Sulfur(VI)-Fluoride Exchange
The mechanism of SuFEx reactions can vary depending on the reactants and conditions. Two primary pathways have been identified: direct nucleophilic substitution and single-electron transfer photochemical pathways.
The most common mechanism for SuFEx reactions is a direct nucleophilic substitution, often proceeding through an SN2-type mechanism. nih.gov In this pathway, the nucleophile directly attacks the electrophilic sulfur atom, leading to a transition state where the nucleophile is forming a bond to sulfur while the fluoride leaving group is departing. organic-chemistry.org This concerted process results in the formation of the substitution product. nih.gov
Theoretical studies on the fluoride exchange reaction in arenesulfonyl fluorides suggest the possibility of an addition-elimination mechanism involving the formation of a hypervalent sulfur intermediate. nih.gov However, for many SuFEx reactions, a direct SN2-type displacement is the operative pathway. nih.gov
In addition to the thermal nucleophilic substitution pathways, photochemical methods involving single-electron transfer (SET) have been developed for the activation of sulfonyl fluorides. digitellinc.com These methods often utilize photoredox catalysis to generate radical intermediates. For instance, the activation of sulfonyl fluoride (SO₂F₂) can proceed through an SET process to generate the SO₂F• radical, which can then participate in various radical addition reactions. digitellinc.com This approach provides an alternative pathway for the formation of sulfonylated products and expands the scope of SuFEx chemistry. dp.tech
Activation by Organosuperbases (e.g., DBU)
The activation of the typically robust S-F bond in alkyl sulfonyl fluorides can be effectively achieved using organosuperbases. 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), a potent organosuperbase, serves as a versatile catalyst for numerous organic transformations, including SuFEx reactions. nih.gov Its high basicity (pKaH = 24.3 in MeCN) enables it to activate the S–F bond, facilitating silicon-mediated SuFEx reactions. nih.gov The catalytic loading of DBU is contingent on the reactivity of the specific S(VI)–F bond . nih.gov
However, the application of strong bases with alkyl sulfonyl fluorides is not without its challenges. A significant limitation is the potential for side reactions, specifically the deprotonation of the α-hydrogen atom, which can lead to elimination reactions. nih.gov This incompatibility necessitates careful optimization of reaction conditions. nih.gov Despite this, DBU has been used successfully. For instance, in the synthesis of sulfamoyl-functionalized nucleosides, the use of four equivalents of DBU resulted in the full conversion of the starting material overnight, selectively forming the desired product. nih.gov This highlights that with the correct substrate and conditions, organosuperbases are a viable method for activation.
Intramolecular Chalcogen Bonding Activation
A pioneering strategy for activating alkyl sulfonyl fluorides involves the use of intramolecular chalcogen bonding (ChB). d-nb.infonih.govnih.gov This approach addresses the challenge of activating the less electrophilic alkyl sulfonyl fluorides, which often require harsh conditions that can lead to decomposition. nih.gov Specifically, alkyl sulfonyl fluorides designed with a sulfur atom at the gamma (γ) position can leverage an intramolecular, non-bonding 1,5-sulfur···fluorine (S···F) interaction. d-nb.infonih.govresearchgate.net This interaction enhances the electrophilicity of the sulfonyl fluoride's sulfur atom, increasing its activity towards nucleophilic attack. nih.govresearchgate.net
This "S-SuFEx" chemistry has been shown to significantly enhance reactivity, allowing ChB-activated alkyl sulfonyl fluorides to react smoothly with a wide range of nucleophiles, including phenols, alcohols, and amines, with superior reactivity compared to sulfuryl fluoride (SO₂F₂). nih.govresearchgate.netresearchgate.net This activation is achieved without the need for stoichiometric Lewis acids or high loadings of external bases. nih.govresearchgate.net
Table 1: Comparative Reaction Efficiencies of Alkyl Sulfonyl Fluorides Reaction conditions: alkyl sulfonyl fluoride (0.3 mmol), phenol (B47542) (0.3 mmol), and BTMG (0.15 mmol) were stirred in MeCN-d₃ (1 mL) for 2 h at room temperature. Data sourced from researchgate.net.
| Alkyl Sulfonyl Fluoride | Structure | Conversion (%) |
|---|---|---|
| 1b (γ-S activated) | CH₃S(CH₂)₃SO₂F | 99 |
| 2b (unactivated) | CH₃(CH₂)₄SO₂F | <10 |
The S-SuFEx hub, 1c, which contains a sulfonyl fluoride, a ChB donor (the γ-S), and a trialkoxy silane (B1218182) anchoring group, exemplifies the practical application of this concept for linking organic compounds to inorganic materials. d-nb.infonih.gov
Influence of Structural and Environmental Factors on Reactivity and Selectivity
Electronic Effects of Alkyl Chain Substituents
The reactivity of alkyl sulfonyl fluorides in SuFEx chemistry is highly dependent on the electronic nature of substituents on the alkyl chain. The introduction of an electron-withdrawing group can enhance the electrophilicity of the sulfur center, but the most significant effects are seen with specifically positioned activating groups.
As demonstrated by the intramolecular chalcogen bonding activation, the presence of a sulfur atom at the γ-position dramatically increases the reactivity of the sulfonyl fluoride. researchgate.net This substituent creates a non-covalent 1,5-S···F interaction that activates the S-F bond towards nucleophilic attack. nih.gov A direct comparison between an alkyl sulfonyl fluoride with a γ-thioether substituent (compound 1b ) and a standard alkyl sulfonyl fluoride (pentanesulfonyl fluoride, 2b ) showed a stark difference in reactivity. Under identical conditions with a phenol nucleophile and a catalytic amount of a guanidine (B92328) base, the γ-S activated compound showed 99% conversion after two hours, while the unactivated analogue showed less than 10% conversion. researchgate.net This illustrates a profound electronic effect imparted by a strategically placed substituent, turning a nearly inert hub into a highly reactive one.
Impact of Aqueous Environments and pH on Reaction Kinetics
Aliphatic sulfonyl fluorides are noted for their suitability as SuFEx agents due in part to their tolerance for handling in aqueous buffers. enamine.net The SuFEx reaction itself is generally compatible with aqueous environments, a key feature of click chemistry. sigmaaldrich.com This compatibility is attributed to the special nature of the fluoride-proton interaction, where water can stabilize the leaving fluoride ion. sigmaaldrich.com
Furthermore, a rate-accelerating "on-water" effect has been observed for SuFEx reactions. The coupling of aniline (B41778) and phenylsulfonyl fluoride, for instance, proceeds smoothly at room temperature when conducted "on-water" but stalls completely when the substrates are refluxed together neat. nih.gov While this specific example uses an aryl sulfonyl fluoride, it points to the beneficial role water can play in the reaction kinetics. Related sulfur(VI) fluoride compounds, such as aryl fluorosulfates and sulfamoyl fluorides, are known to be stable in aqueous solutions across a wide pH range, typically from 1 to 10. nih.gov This suggests that the sulfonyl fluoride group itself possesses considerable stability in aqueous media under varying pH, a crucial factor for applications in biological contexts. enamine.net
Role of Catalysts and Additives in Modulating Reactivity
The reactivity of alkyl sulfonyl fluorides can be finely tuned through the selective use of catalysts and additives. While strong organosuperbases like DBU can activate the S-F bond, their use is limited by potential side reactions with the alkyl chain. nih.gov To overcome this, alternative catalytic systems have been developed.
A highly effective strategy involves the use of Lewis acidic catalysts. For example, calcium(II) triflimide (Ca(NTf₂)₂) in combination with an amine base like 1,4-diazabicyclo[2.2.2]octane (DABCO) provides a unified method to activate sulfonyl fluorides, as well as fluorosulfates and sulfamoyl fluorides, for reaction with amines under mild, room temperature conditions. nih.govtheballlab.com This system avoids the harsh basicity that can be detrimental to alkyl sulfonyl fluorides. nih.govtheballlab.com
Bifluoride salt catalysts have also been shown to broaden the scope of SuFEx polymerization to include more sensitive functional groups, such as alkyl sulfonyl fluorides. nih.gov For more challenging substrate combinations, such as the reaction between aryl sulfonyl fluorides and secondary alcohols, guanidine catalysts like 2-tert-butyl-1,1,3,3-tetramethylguanidine (B31305) (BTMG) have been employed, sometimes in conjunction with silylating agents like hexamethyldisilazane (B44280) (HMDS) at elevated temperatures. nih.gov These varied catalytic approaches demonstrate that the reactivity of the sulfonyl fluoride hub can be modulated to suit different nucleophiles and substrate sensitivities, expanding the versatility of SuFEX chemistry. nih.govtheballlab.com
Applications of 4 Sulfobutane 1 Sulfonyl Fluoride and Analogous Alkyl Sulfonyl Fluorides in Advanced Chemical Research
Application as Molecular Connectors in SuFEx Click Chemistry
The SuFEx reaction, characterized by the reliable and efficient formation of covalent bonds from a sulfur(VI) hub, has become a cornerstone of modern synthetic chemistry. nih.gov This powerful click chemistry transformation allows for the connection of diverse molecular modules with high fidelity and under mild conditions. nih.govsigmaaldrich.com
Intermolecular Conjugation with Diverse Molecular Scaffolds
Sulfonyl fluorides, including 4-sulfobutane-1-sulfonyl fluoride (B91410), serve as exceptional connectors in SuFEx chemistry, facilitating the linkage of a wide array of molecular scaffolds. The S(VI)-F bond, while stable, can be activated to react with various nucleophiles, leading to the formation of robust S(VI)-O or S(VI)-N bonds. nih.gov This reactivity allows for the conjugation of small molecules, polymers, and biomolecules.
The versatility of SuFEx is further highlighted by the development of multidimensional connectors. For instance, thionyl tetrafluoride (SOF4) can react with primary amines to form iminosulfur(VI) links, which retain two additional SuFEx-active S-F bonds for subsequent connections, enabling the creation of three-dimensional molecular structures. nih.govresearchgate.net This multidimensional approach expands the possibilities for creating complex and highly functionalized molecules.
| SuFEx Connector Type | Reacts With | Resulting Linkage | Key Features |
| Aryl Sulfonyl Fluorides | Aryl Silyl (B83357) Ethers, Alcohols | S(VI)-O | Classic SuFEx reaction, can be accelerated with specific catalysts. cshl.edu |
| Sulfonyl Fluorides | Amines | S(VI)-N | Forms stable sulfonamide bonds. nih.gov |
| Thionyl Tetrafluoride (SOF4) | Primary Amines | Iminosulfur(VI) | Creates a hub with additional reactive sites for multidimensional synthesis. nih.govresearchgate.net |
| Ethenesulfonyl Fluoride (ESF) | N, O, S, and C Nucleophiles | Varied | Acts as a Michael acceptor to incorporate the SO2F group. sigmaaldrich.com |
Utility in Multicomponent Synthesis for Library Generation
The robust and orthogonal nature of SuFEx chemistry makes it highly suitable for multicomponent reactions, which are instrumental in the rapid generation of compound libraries for high-throughput screening. Recent advancements have demonstrated that sulfonyl fluorides can be employed in one-pot, multicomponent strategies to synthesize diverse libraries of compounds. nih.govmdpi.comresearchgate.netbohrium.com
For example, the development of 2-substituted-alkynyl-1-sulfonyl fluoride (SASF) hubs allows for a "Diversity Oriented Clicking" (DOC) approach. These hubs can undergo various click cycloaddition reactions to generate a wide range of heterocyclic sulfonyl fluorides, which can be further diversified through late-stage SuFEx modifications. nih.gov This strategy streamlines the synthesis of complex and structurally diverse molecules, which is invaluable for discovering new pharmacophores and functional materials. The ability to perform these reactions in multi-well plates further enhances the efficiency of library generation. nih.gov
Contributions to Chemical Biology and Drug Discovery Research
The unique reactivity of sulfonyl fluorides has made them invaluable tools in chemical biology and drug discovery. They can covalently modify a range of amino acid residues within proteins, including tyrosine, lysine (B10760008), serine, threonine, histidine, and cysteine, in a context-specific manner. nih.govjenabioscience.comnih.govsigmaaldrich.com This capability allows for the development of sophisticated tools to probe protein function and design novel therapeutics.
Development of Covalent Probes for Protein Target Identification
Sulfonyl fluoride-based probes are powerful instruments for identifying and characterizing protein targets. Their ability to form stable covalent bonds with various nucleophilic residues makes them ideal for activity-based protein profiling (ABPP) and target deconvolution studies. nih.govjenabioscience.com These probes can be designed to include reporter tags, such as alkynes or fluorophores, enabling the visualization and identification of labeled proteins. nih.gov
For instance, sulfonyl fluoride probes have been successfully used to label and identify functional tyrosine residues in glutathione (B108866) transferases (GSTs) from crude proteomes, demonstrating their high selectivity for functionally important residues. nih.gov Furthermore, the development of multivalent arylsulfonyl fluoride probes on nanoparticles has shown high efficiency in the selective affinity labeling and enrichment of target proteins from cell lysates. nih.gov
| Probe Type | Target Residues | Application | Key Findings |
| Sulfonyl Fluoride Probes | Tyr, Lys, Ser, Thr, His, Cys | Protein Target Identification, Activity-Based Protein Profiling | Can selectively label functional residues in complex proteomes. jenabioscience.comnih.gov |
| Arylsulfonyl Fluoride Probes on Nanoparticles | Multiple residues near binding site | Affinity Labeling and Enrichment | Highly efficient for capturing and identifying target proteins in cell lysates. nih.gov |
| 3-carboxybenzenesulfonyl fluoride | Nucleophilic residues | Fragment-Based Screening | Acts as a tag to identify weak binding fragments by mass spectrometry. nih.gov |
Rational Design of Targeted Covalent Inhibitors
Targeted covalent inhibitors (TCIs) offer several advantages over their non-covalent counterparts, including increased potency, prolonged duration of action, and the ability to target challenging proteins. nih.govrsc.org The broad reactivity of sulfonyl fluorides allows for the design of TCIs that can target a wider range of amino acid residues beyond the commonly targeted cysteine. nih.govnih.gov
The rational design of these inhibitors often involves incorporating a sulfonyl fluoride "warhead" into a molecule that has a known affinity for the target protein. wuxiapptec.com This strategy has been successfully applied to develop potent and selective inhibitors for various enzymes. For example, a sulfonyl fluoride-containing probe was instrumental in the development of a picomolar inhibitor of the DcpS enzyme. nih.gov More recently, arylfluorosulfates, which are structurally related to sulfonyl fluorides, have also been explored as warheads for covalent inhibitors. nih.gov
Site-Specific Protein Labeling and Functionalization Studies
The ability of sulfonyl fluorides to react with multiple nucleophilic amino acids in a context-dependent manner makes them excellent tools for site-specific protein labeling and functionalization. mdpi.comnih.govjenabioscience.comsigmaaldrich.com This allows researchers to introduce modifications at specific locations on a protein to study its function, structure, or interactions.
This site-specific labeling has been used to probe the function of various proteins. For example, a sulfonyl fluoride probe was used to target a surface-exposed lysine on Hsp90, leading to the degradation of the protein. nih.gov In another study, different regioisomers of a sulfonyl fluoride inhibitor were shown to selectively label different tyrosine residues within the DcpS binding pocket, highlighting the precision that can be achieved with these reagents. nih.gov The development of biocompatible SuFEx reactions further expands the utility of these compounds for labeling biomolecules like DNA and proteins under mild, aqueous conditions. nih.gov
Strategies for Expanding the Ligandable Proteome
The ability of sulfonyl fluorides to target a broader range of amino acid residues beyond cysteine is a key strategy for expanding the "ligandable" or "druggable" proteome. nih.govtandfonline.comotavachemicals.com Traditionally, covalent drug discovery has been limited by the relatively low abundance of cysteine in protein binding sites. tandfonline.com By utilizing Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, researchers can now develop covalent probes and inhibitors for proteins that were previously considered undruggable due to the absence of a suitable cysteine residue. nih.govacs.org
Chemoproteomic approaches have been pivotal in this expansion. By using sulfonyl fluoride-based probes in live cells, researchers can map the targetable proteome and identify novel protein-ligand interactions. nih.govchemrxiv.orgnih.gov These probes, often incorporating a sulfonyl fluoride warhead onto a known non-covalent inhibitor scaffold, can covalently label a wide array of intracellular proteins, including kinases. acs.orgresearchgate.net This methodology allows for the identification of the specific sites of covalent modification using mass spectrometry. nih.gov
Several strategies are employed to leverage sulfonyl fluorides for proteome expansion:
Broad-Spectrum Profiling: Using panels of sulfonyl fluoride probes with varying reactivity profiles allows for the comprehensive mapping of accessible nucleophilic sites across the proteome. nih.govnih.govacs.org This approach helps in identifying novel targets for therapeutic intervention. nih.gov
Structure-Based Design: For proteins with known structures but lacking a targetable cysteine, sulfonyl fluoride warheads can be rationally designed and incorporated into existing ligands to create potent and selective covalent inhibitors. nih.gov
Fragment-Based Screening: Screening libraries of sulfonyl fluoride-containing fragments against protein targets can rapidly identify novel covalent binders. nih.gov This method is particularly useful for discovering ligands for proteins without a known binder.
These strategies have already yielded successes, such as the development of covalent inhibitors for BCL6 and cereblon, targeting tyrosine and histidine residues, respectively. nih.gov The continued development of SuFEx medicinal chemistry and chemical biology is expected to lead to the discovery of more transformational covalent drug candidates targeting a wider range of proteins. nih.govtandfonline.com
Implementation in Fragment-Based Screening Platforms
Sulfonyl fluorides are increasingly being integrated into fragment-based screening platforms to discover novel covalent ligands. nih.govnih.gov This approach combines the efficiency of fragment-based drug discovery (FBDD) with the advantages of covalent inhibition, such as enhanced potency and duration of action.
In a typical sulfonyl fluoride-based fragment screening approach, a library of small, reactive fragments containing a sulfonyl fluoride "warhead" is screened against a protein of interest. nih.govnih.govmdpi.com The fragments that bind to the protein can then form a covalent bond with a nearby nucleophilic amino acid residue, allowing for their facile identification through techniques like mass spectrometry. nih.govnih.gov
Key aspects of this implementation include:
Modular Library Design: Libraries of sulfonyl fluoride fragments can be constructed in a modular fashion, linking a diverse set of chemical scaffolds to a sulfonyl fluoride reactive group. nih.govacs.org This allows for the exploration of a wide chemical space.
Reactivity Tuning: The intrinsic reactivity of the sulfonyl fluoride warhead can be tuned by modifying its chemical environment, for example, by changing the substitution pattern on an aromatic ring. nih.govacs.org This allows for the development of probes with a desired level of reactivity.
Hit Identification and Validation: Hits from the screen are identified by a change in the protein's mass, corresponding to the addition of the fragment. nih.gov Tandem mass spectrometry can then be used to pinpoint the exact site of covalent modification. nih.gov
Collaborations between companies like Melius Organics and OTAVA Chemicals have led to the creation of extensive SuFEx handle fragment libraries, containing tens of thousands of fluorosulfate (B1228806) and sulfamoyl fluoride fragments. otavachemicals.commeliusorganics.com These libraries are designed for applications in covalent drug development, proteomics, and synthetic chemistry, and are available for both virtual and physical screening. otavachemicals.com
This fragment-based approach has proven successful in identifying novel covalent ligands for various protein targets, including those that lack a catalytic nucleophilic residue in their binding pockets. nih.govacs.org By enabling the rapid discovery of covalent binders that target residues beyond cysteine, sulfonyl fluoride-based fragment screening is a valuable tool for expanding the druggable proteome. nih.gov
Late-Stage Functionalization of Bioactive Small Molecules
The late-stage functionalization (LSF) of complex bioactive molecules is a powerful strategy in drug discovery, allowing for the rapid diversification of drug candidates to improve their pharmacological properties. nih.govacs.orgnih.gov Sulfonyl fluoride chemistry, particularly the Sulfur(VI) Fluoride Exchange (SuFEx) reaction, provides an excellent tool for LSF due to its high selectivity, efficiency, and mild reaction conditions. nih.govrsc.org
One of the key applications of SuFEx in LSF is the conversion of phenolic hydroxyl groups, which are common in natural products and existing drugs, into their corresponding arylfluorosulfates. nih.govacs.orgnih.gov This transformation can be performed in situ, even in 96-well plates, making it compatible with high-throughput synthesis and screening. nih.govacs.orgnih.gov
The benefits of using sulfonyl fluorides for LSF include:
Improved Biological Activity: In several cases, the arylfluorosulfate derivatives have shown enhanced biological activity compared to their phenolic precursors. For example, the fluorosulfate derivative of the anticancer drug Fulvestrant demonstrated significantly improved activity in down-regulating estrogen receptor expression. nih.govmorressier.com Similarly, the fluorosulfate of Combretastatin A4 showed a 70-fold increase in potency against a drug-resistant colon cancer cell line. nih.govmorressier.com
Altered Pharmacokinetic Properties: The formation of a fluorosulfate can block phase II metabolism pathways, such as sulfation and glucuronidation, which are common for phenolic compounds. acs.org This can lead to improved metabolic stability and altered pharmacokinetic profiles. nih.gov
Broad Substrate Scope: The SuFEx reaction for LSF is tolerant of a wide range of functional groups, allowing for the modification of complex molecules without the need for protecting groups. rsc.orgresearchgate.net
Beyond the functionalization of phenols, sulfonyl fluoride-mediated reactions are also being explored for other LSF applications, such as the deoxymethylation of phenolic ethers. rsc.org Furthermore, the principles of SuFEx can be extended to the functionalization of amine-containing molecules. acs.org The ability to readily modify existing bioactive scaffolds through LSF accelerates the drug discovery process by enabling the rapid generation and evaluation of new chemical entities. acs.orgnih.gov
Applications in Materials Science and Polymer Chemistry
The robust and versatile nature of the Sulfur(VI) Fluoride Exchange (SuFEx) reaction has led to its adoption in materials science and polymer chemistry for the creation of novel functional materials.
Functionalization of Polymeric Materials via SuFEx Reactions
SuFEx click chemistry provides a highly efficient method for the synthesis and post-polymerization modification of a variety of polymers. nih.govosti.govosti.gov This approach allows for the introduction of diverse functionalities into polymeric structures, leading to materials with tailored properties.
A significant application is the synthesis of polysulfonates and polysulfates. nih.govnih.govrsc.org These polymers are typically formed through the polycondensation of bis(alkylsulfonyl fluorides) or bis(aryl fluorosulfates) with bis(silyl ethers). nih.govrsc.org Key features of this methodology include:
Monomer Diversity: A wide array of monomers can be synthesized, for example, by the Michael addition of amines or anilines to ethenesulfonyl fluoride, creating bis(alkylsulfonyl fluoride) monomers. nih.govscispace.com This allows for the incorporation of various side-chain functionalities.
High Efficiency and Control: The SuFEx-based polycondensation is highly efficient, often reaching over 99% conversion in a short time with low catalyst loading. nih.govscispace.com This allows for the synthesis of polymers with controlled molecular weights and narrow polydispersities. rsc.org
Post-Polymerization Modification: Polymers containing sulfonyl fluoride or fluorosulfate groups can be further functionalized with high efficiency using SuFEx reactions that are orthogonal to other click chemistry transformations like the copper-catalyzed azide-alkyne cycloaddition (CuAAC). nih.govosti.govrsc.org This enables the creation of complex, multifunctional polymers. For instance, functional polystyrenes and polyacrylamides with fluorosulfate, silyl ether, and azide (B81097) side chains have been synthesized and sequentially modified using both SuFEx and CuAAC reactions. osti.gov
Furthermore, SuFEx has been used to create unique polymer architectures, such as helical polymers derived from the polymerization of bis(iminosulfur oxydifluorides) and bis(aryl silyl ethers). nih.gov The backbones of these polymers are themselves "SuFExable," allowing for post-polymerization modification to create branched functional polymers. nih.gov
Organic-Inorganic Linking and Surface Functionalization for Advanced Materials
The SuFEx reaction is a valuable tool for creating robust covalent linkages between organic molecules and inorganic surfaces, a critical aspect in the development of advanced materials. researchgate.net This is particularly relevant for surface functionalization, where a stable interface between the organic and inorganic components is essential.
One approach involves the use of molecules containing both a sulfonyl fluoride group and a moiety that can bind to an inorganic surface, such as a triethoxysilane (B36694) group. bohrium.com The thiol-ene reaction between thiols and ethenesulfonyl fluoride can be used to synthesize alkyl sulfonyl fluorides with a γ-sulfur atom, which can then be further functionalized. researchgate.net
Applications in this area include:
Surface Modification: Polymer brushes containing sulfonyl fluoride groups can be grown on surfaces using techniques like UV-photopolymerization. rsc.org These brushes can then be decorated with various molecules via SuFEx reactions, for example, by reacting the sulfonyl fluoride with silyl ethers. rsc.org This provides a versatile method for tailoring the surface properties of materials.
Creation of Hybrid Materials: The ability to link organic polymers to inorganic substrates via SuFEx chemistry opens up possibilities for creating novel organic-inorganic hybrid materials with unique combinations of properties.
The stability and orthogonality of the SuFEx reaction make it an attractive alternative to other surface modification techniques, offering a reliable method for the covalent attachment of organic layers to a variety of inorganic substrates.
Synthesis of Novel Polymeric Architectures and Chromophores
The unique reactivity of the sulfonyl fluoride group, particularly its stability and selective reactivity under specific conditions, has made it a valuable tool in advanced chemical synthesis. This is especially evident in the fields of polymer chemistry and chromophore development, where the introduction of the sulfonyl fluoride moiety enables the construction of complex molecules and materials with unique properties. The Sulfur(VI) Fluoride Exchange (SuFEx) reaction, a click chemistry process, has been pivotal in this regard, allowing for efficient and high-yield connections between molecular building blocks. ccspublishing.org.cnrsc.orgresearchgate.net
Advancements in Polymer Synthesis
Alkyl and aryl sulfonyl fluorides are key components in the synthesis of novel polymers, offering a method to create backbones containing -SO₂- linkages, which provides a distinct alternative to traditional carbon-based polymers. ccspublishing.org.cn The stability of the S(VI)-F bond, contrasted with its activatable reactivity towards nucleophiles, makes it an ideal functional group for polymerization reactions. rsc.orgresearchgate.net
One of the primary methods for creating these polymers involves the reaction of bifunctional sulfonyl fluorides with other monomers. A prominent example is the polymerization of bis(sulfonyl fluorides) with bis(aryl silyl ethers) to produce polysulfonates and polysulfates. rsc.orgresearchgate.net This process benefits from the ready availability of the monomers, which can be synthesized from bulk industrial feedstocks. rsc.org
The sulfonyl fluoride group is also instrumental in post-polymerization modification. ccspublishing.org.cn Monomers containing a sulfonyl fluoride handle can be incorporated into a polymer chain. The -SO₂F group remains inert during the initial polymerization but can be selectively reacted in a subsequent step to attach other functional molecules, allowing for the precise engineering of the polymer's properties. ccspublishing.org.cn
Furthermore, sulfonyl fluoride-containing monomers have been used to create specialized polymer films. In one study, polyfluoroalkyl epoxides bearing sulfonyl fluoride groups were photopolymerized with a cycloaliphatic diepoxide. This process resulted in highly crosslinked, glassy films where the sulfonyl fluoride groups were significantly enriched at the surface. pdx.edu This surface modification occurs even with low concentrations of the fluorinated monomer, demonstrating an efficient method for creating highly fluorinated surfaces with desirable properties. pdx.edu
Table 1: Examples of Polymer Synthesis Utilizing Sulfonyl Fluorides
| Polymer Type | Monomers | Key Features | Reference |
|---|---|---|---|
| Polysulfonates / Polysulfates | Bis(sulfonyl fluorides), Bis(aryl silyl ethers) | Creates polymers with -SO₂- backbones via SuFEx chemistry. | rsc.org |
| Functionalized Polymers | Monomers with pendant -SO₂F groups | Allows for post-polymerization modification. | ccspublishing.org.cn |
| Crosslinked Fluorinated Films | Polyfluoroalkyl epoxides with -SO₂F, Cycloaliphatic diepoxide | Forms glassy films with sulfonyl fluoride-rich surfaces. | pdx.edu |
| Structurally Diverse Copolymers | Bis(iminosulfur oxydifluorides), Bis(aryl silyl ethers) | Backbone linkages are themselves modifiable via SuFEx reactions. | researchgate.net |
Applications in Chromophore Synthesis
Historically, sulfonyl fluoride derivatives have been significant in the dye industry. rsc.org Aryl sulfonyl fluorides, in particular, were used in the synthesis of dyes based on benzene, naphthalene, and anthracene (B1667546) structures due to the stability and specific electronic properties conferred by the sulfur(VI) group. rsc.org
While the direct use of 4-Sulfobutane-1-sulfonyl fluoride in modern chromophore synthesis is not extensively documented in contemporary literature, the principles underlying the historical use of analogous aryl sulfonyl fluorides remain relevant. The powerful electron-withdrawing nature of the sulfonyl fluoride group can be used to tune the electronic structure of a chromophore, thereby influencing its absorption and emission spectra.
The SuFEx reaction provides a modern pathway for incorporating the -SO₂F group or for using it as a reactive handle to build complex chromophoric systems. For instance, a molecule containing a sulfonyl fluoride can be coupled with another containing a nucleophilic site (such as a phenol (B47542) or an amine) to form larger, conjugated systems that are the basis of many organic chromophores. researchgate.net This modular approach, characteristic of click chemistry, is highly valuable for creating libraries of novel dyes and fluorescent probes for various applications, including biological imaging and materials science.
Advanced Analytical and Computational Methodologies in Sulfonyl Fluoride Research
Spectroscopic Techniques for Mechanistic Investigation (e.g., 19F NMR)
Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) spectroscopy stands as a powerful tool for the characterization of organofluorine compounds, including sulfonyl fluorides. nih.govwikipedia.org The ¹⁹F nucleus possesses a nuclear spin of 1/2 and is 100% naturally abundant, making it highly sensitive for NMR experiments. nih.govwikipedia.org A key feature of ¹⁹F NMR is its wide chemical shift range, which provides high resolution and sensitivity to the local electronic environment of the fluorine atom. nih.govwikipedia.org
Furthermore, ¹⁹F NMR can be used to study reaction mechanisms involving the sulfonyl fluoride (B91410) moiety. Changes in the chemical shift and coupling constants of the fluorine nucleus can provide evidence for the formation of intermediates and products in reactions such as nucleophilic substitution at the sulfur center. biophysics.org For instance, the conversion of the sulfonyl fluoride to a sulfonamide would result in the disappearance of the ¹⁹F signal associated with the starting material and potentially the appearance of a new signal corresponding to the fluoride anion product.
Table 1: General ¹⁹F NMR Chemical Shift Ranges for Common Fluorine-Containing Functional Groups
| Functional Group | Chemical Shift Range (ppm vs. CFCl₃) |
| -C(=O)F | -70 to -20 |
| -CF₃ | +40 to +80 |
| -CF₂- | +80 to +140 |
| Ar-F | +80 to +170 |
| R-SO₂F | ~ +40 to +70 |
This table provides general ranges and the exact shift for 4-Sulfobutane-1-sulfonyl fluoride would require experimental determination.
Crystallographic Studies of Sulfonyl Fluoride Motifs and Noncovalent Interactions
Of particular interest in the crystallographic analysis of sulfonyl fluorides are the noncovalent interactions that dictate the crystal packing. fgcu.edunih.gov While a crystal structure for this compound is not publicly documented, studies on other sulfonyl fluorides have revealed important interaction motifs. fgcu.edunih.gov The sulfonyl oxygens are known to be effective hydrogen bond acceptors, forming interactions with suitable donor groups in neighboring molecules. fgcu.edunih.gov
In the case of this compound, one would expect to observe intermolecular interactions involving the sulfonyl oxygen atoms and potentially weaker C-H···O and C-H···F hydrogen bonds. The presence of two sulfonyl fluoride groups at opposite ends of the flexible butane (B89635) chain could lead to complex packing arrangements, possibly including intramolecular interactions if the chain folds back on itself. The fluorine atom of the sulfonyl fluoride group is generally considered a weak hydrogen bond acceptor, though it can participate in other noncovalent interactions. fgcu.edunih.gov
Computational Chemistry Approaches for Understanding Reactivity and Structure-Activity Relationships
Computational chemistry offers a powerful complement to experimental studies, providing insights into molecular properties and reactivity that can be difficult to obtain through experimentation alone. nih.gov
Quantum Mechanics/Molecular Mechanics (QM/MM) Simulations
Quantum mechanics/molecular mechanics (QM/MM) simulations are a hybrid approach that allows for the study of large molecular systems, such as a molecule interacting with a solvent or a biological macromolecule. nih.gov In a QM/MM simulation of this compound, the sulfonyl fluoride group, being the reactive center, would typically be treated with a high level of quantum mechanics theory. This allows for an accurate description of the electronic structure and changes during a chemical reaction. The less reactive butane chain and the surrounding solvent molecules would be treated with a more computationally efficient molecular mechanics force field.
This methodology could be employed to study the hydrolysis of this compound or its reaction with a nucleophile. The simulation could elucidate the reaction mechanism, determine the activation energy barrier, and identify the structure of the transition state. nih.gov Such studies are invaluable for understanding the reactivity and stability of the compound in different environments.
Elucidation of Noncovalent Interactions (e.g., Hirshfeld Surface Analysis)
Hirshfeld surface analysis is a computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. fgcu.edunih.gov This method partitions the crystal space into regions associated with each molecule, known as Hirshfeld surfaces. By mapping various properties onto this surface, such as the normalized contact distance (d_norm), one can identify and analyze the nature and extent of different noncovalent interactions.
Future Research Directions and Emerging Opportunities for Sulfonyl Fluorides
Development of More Efficient and Sustainable Synthetic Protocols
The traditional synthesis of sulfonyl fluorides often involves harsh reagents and conditions, such as the use of highly toxic and corrosive substances like SO2F2 gas or potassium bifluoride (KHF2). acs.orgeurekalert.orgsciencedaily.comosaka-u.ac.jp These methods pose significant challenges for large-scale production and are not aligned with the principles of green chemistry. acs.org Consequently, a major thrust in current research is the development of more efficient, safer, and environmentally benign synthetic protocols.
Recent breakthroughs have focused on utilizing readily available and stable starting materials. For instance, researchers at Osaka University have pioneered a method to convert thiols and disulfides into sulfonyl fluorides using a combination of a highly reactive reagent known as SHC5® and potassium fluoride (B91410) (KF). eurekalert.orgsciencedaily.comosaka-u.ac.jp This process is noteworthy for its low environmental impact, as it only produces non-toxic sodium and potassium salts as by-products. eurekalert.orgsciencedaily.comosaka-u.ac.jp The protocol is simple, scalable, and avoids the use of hazardous materials, making it a promising candidate for both laboratory and industrial applications. eurekalert.orgsciencedaily.comosaka-u.ac.jp
Another significant advancement is the use of electrochemical synthesis. This oxidant-free approach can directly convert thiols and disulfides into aryl and alkyl sulfonyl fluorides using potassium fluoride as an inexpensive and safe fluorine source. ccspublishing.org.cnnih.gov This method is characterized by its mild reaction conditions and broad substrate scope. ccspublishing.org.cn
Furthermore, efforts are being made to replace traditional fluorinating agents with more sustainable alternatives. A recently developed one-pot process utilizes potassium fluoride as the sole fluorine source in combination with a green oxidant, showcasing a move towards more eco-friendly synthesis. acs.orgacs.org The development of such protocols is crucial for expanding the accessibility of sulfonyl fluorides for various applications.
Table 1: Comparison of Traditional and Modern Synthetic Protocols for Sulfonyl Fluorides
| Feature | Traditional Protocols | Modern "Green" Protocols |
|---|---|---|
| Starting Materials | Often reliant on unstable sulfonyl chlorides. acs.org | Utilizes stable and readily available thiols and disulfides. acs.orgeurekalert.org |
| Reagents | Use of hazardous materials like KHF2 and SO2F2 gas. acs.orgeurekalert.org | Employs safer reagents like KF and green oxidants. acs.orgeurekalert.org |
| By-products | Can produce hazardous waste. | Generates non-toxic salts like NaCl and KCl. eurekalert.org |
| Scalability | Challenging due to corrosive and reactive reagents. acs.org | More amenable to large-scale, safe production. eurekalert.orgosaka-u.ac.jp |
| Environmental Impact | Higher environmental footprint. | Minimal environmental impact. eurekalert.orgosaka-u.ac.jp |
Exploration of Enantioselective SuFEx Methodologies
The introduction of chirality into molecules is of paramount importance in drug discovery and materials science. While SuFEx chemistry has proven to be a robust tool for creating molecular connections, the development of enantioselective variants remains a key area of research. bohrium.comnih.gov The ability to control the stereochemistry at the sulfur(VI) center opens up new avenues for the synthesis of complex, three-dimensional molecules with unique biological activities and material properties. nih.govresearchgate.netthieme.de
A significant breakthrough in this area is the development of an asymmetric three-dimensional SuFEx (3D-SuFEx) reaction. bohrium.comnih.gov This method utilizes a chiral ligand to induce enantioselective substitution of iminosulfur oxydifluorides with organolithium reagents. bohrium.comnih.gov The resulting optically active sulfonimidoyl fluorides can then undergo further stereospecific fluoride exchange with various nucleophiles, providing a modular platform for the synthesis of a diverse range of chiral S(VI) functional molecules. bohrium.comnih.gov
Another promising approach involves the use of an enantiopure bifunctional S(VI) transfer reagent, t-BuSF. nih.govresearchgate.netnih.gov This bench-stable, crystalline solid serves as a chiral template for the rapid asymmetric synthesis of sulfoximines, sulfonimidoyl fluorides, and sulfonimidamides with excellent enantiomeric excess. nih.govresearchgate.netnih.gov The utility of this reagent has been demonstrated in the synthesis of enantiopure pharmaceutical intermediates and analogues. nih.govresearchgate.net
The development of these enantioselective methodologies is still in its early stages, and further research is needed to expand their substrate scope and applicability. The ability to perform "Si-free" and enantiospecific SuFEx reactions of sulfonimidoyl fluorides is also being explored, which could further simplify these synthetic procedures. fao.org
Expansion of Alkyl Sulfonyl Fluoride Applications Beyond Current Paradigms
While aryl sulfonyl fluorides have been extensively studied and utilized, the applications of their alkyl counterparts are now rapidly expanding. researchgate.net Aliphatic sulfonyl fluorides are particularly attractive due to their unique reactivity and stability profiles, which make them valuable tools in chemical biology and drug discovery. sigmaaldrich.com
One of the most exciting new frontiers is the use of alkyl sulfonyl fluorides in "Diversity Oriented Clicking" (DOC). nih.govbohrium.comcshl.edumonash.edulatrobe.edu.au This strategy combines the principles of click chemistry with diversity-oriented synthesis to rapidly generate large libraries of structurally diverse and complex molecules from a common starting point. nih.govbohrium.comcshl.edumonash.edulatrobe.edu.au For example, 2-substituted-alkynyl-1-sulfonyl fluorides (SASFs) have been used as versatile hubs in a variety of click-cycloaddition reactions to create a library of over 170 unique heterocyclic sulfonyl fluorides. nih.govcshl.edu These libraries can then be screened for biological activity, leading to the discovery of new therapeutic agents. nih.govmonash.edu
Furthermore, the development of novel reagents is expanding the synthetic utility of alkyl sulfonyl fluorides. For instance, β-chloro alkenylsulfonyl fluorides, constructed via photoredox catalysis, serve as powerful new hubs for creating diverse molecular structures. researchgate.net The ability to generate sulfonyl fluoride radicals from their precursors is also opening up new reaction pathways that were previously inaccessible, allowing for the synthesis of novel sulfonylated compounds. acs.org These advancements are enabling the construction of complex molecular architectures and the late-stage functionalization of bioactive molecules, which is of significant interest in medicinal chemistry. nih.gov
Table 2: Emerging Applications of Alkyl Sulfonyl Fluorides
| Application Area | Description | Key Advantages |
|---|---|---|
| Diversity Oriented Clicking (DOC) | Rapid synthesis of large, diverse molecular libraries from a common hub. nih.govcshl.edu | Enables efficient exploration of chemical space for drug discovery. nih.gov |
| Novel Reagent Development | Creation of new sulfonyl fluoride-containing building blocks with unique reactivity. researchgate.net | Expands the types of molecular architectures that can be synthesized. researchgate.net |
| Radical Chemistry | Generation of sulfonyl fluoride radicals to access novel reaction pathways. acs.org | Allows for previously inaccessible chemical transformations. acs.org |
| Late-Stage Functionalization | Introduction of the sulfonyl fluoride group into complex molecules at a late synthetic stage. nih.gov | Facilitates the rapid diversification of drug candidates to improve their properties. nih.gov |
Addressing Challenges in Accessibility and Scalability of Diverse SuFExable Compounds
Despite the significant progress in SuFEx chemistry, several challenges remain, particularly concerning the accessibility and scalability of a diverse range of SuFExable compounds. nih.gov While methods for synthesizing common sulfonyl fluorides have improved, the preparation of more complex and functionally diverse building blocks can still be difficult and costly. nih.govacs.org
One of the primary hurdles is the reliance on specialized or hazardous reagents for certain transformations. oup.com For example, the use of gaseous reagents like SO2F2, while effective, presents handling and safety issues that can limit its widespread adoption in all research laboratories. oup.com The development of bench-stable, solid reagents that can serve as effective "SO2F" sources is an ongoing area of research. oup.com
The scalability of many synthetic protocols is another key consideration. Reactions that perform well on a small laboratory scale may not be easily or economically translated to an industrial setting. osaka-u.ac.jp Therefore, there is a need for robust and cost-effective methods that can produce large quantities of SuFExable compounds. The development of one-pot, multi-component reactions and catalytic systems that operate under mild conditions are crucial steps in this direction. osaka-u.ac.jpacs.org
Furthermore, the diversity of available SuFExable hubs is still somewhat limited. bohrium.com Expanding the range of accessible building blocks with different reactive handles and three-dimensional shapes is essential for fully realizing the potential of SuFEx chemistry in areas like drug discovery and materials science. bohrium.comcshl.edu The "Diversity Oriented Clicking" approach is a significant step in this direction, but continued efforts are needed to develop new and versatile connective hubs. nih.govcshl.edu Addressing these challenges in accessibility and scalability will be critical for the continued growth and impact of sulfonyl fluoride chemistry.
Q & A
Basic: What are the established synthetic routes for 4-sulfobutane-1-sulfonyl fluoride, and what analytical methods are critical for validating its purity?
Answer:
The synthesis of this compound typically involves sulfonylation or halogenation reactions. For example, sulfonyl chlorides can be converted to sulfonyl fluorides via fluoride exchange under anhydrous conditions (e.g., using KF or CsF in polar aprotic solvents) . Key analytical methods include:
- NMR Spectroscopy : and NMR to confirm fluorination and structural integrity.
- Mass Spectrometry (MS) : High-resolution MS to verify molecular weight and isotopic patterns.
- Elemental Analysis : To ensure stoichiometric accuracy of sulfur and fluorine content.
- HPLC : For purity assessment, particularly to detect unreacted intermediates or side products .
Basic: How does the sulfonyl fluoride group influence the compound’s reactivity in nucleophilic substitution reactions?
Answer:
The sulfonyl fluoride group acts as a "clickable" electrophile due to its high reactivity with nucleophiles (e.g., amines, thiols, hydroxyl groups). This reactivity is exploited in:
- Covalent Inhibitor Design : Formation of stable sulfonamide or sulfonate ester linkages with catalytic residues in enzymes .
- Probe Synthesis : Selective labeling of proteins in activity-based protein profiling (ABPP) .
Reaction optimization often requires pH control (e.g., buffered solutions at pH 7–9) and temperature modulation (25–50°C) to balance reactivity and selectivity .
Advanced: How can researchers resolve contradictions in biological activity data for sulfonyl fluoride derivatives across different assays?
Answer:
Discrepancies may arise from:
- Assay Conditions : Variations in pH, ionic strength, or reducing agents (e.g., DTT) can alter sulfonyl fluoride stability.
- Off-Target Reactivity : Cross-reactivity with non-target nucleophiles (e.g., serum proteins in cell-based assays).
Mitigation Strategies :- Control Experiments : Use inactive analogs (e.g., sulfonate esters) to distinguish specific vs. nonspecific binding.
- Kinetic Studies : Measure ratios to quantify target selectivity .
- Orthogonal Validation : Combine ABPP with CRISPR-based target deletion to confirm on-target effects .
Advanced: What are the challenges in designing stable this compound derivatives for in vivo studies?
Answer:
Key challenges include:
- Hydrolytic Instability : Sulfonyl fluorides hydrolyze in aqueous media to sulfonic acids. Solutions:
- Toxicity : Off-target alkylation of serum proteins. Solutions:
- Dose Optimization : Establish maximum tolerated doses (MTD) via pharmacokinetic/pharmacodynamic (PK/PD) modeling.
- Tissue-Specific Delivery : Nanoparticle encapsulation or antibody-drug conjugates .
Advanced: How can computational chemistry guide the optimization of this compound derivatives for enzyme inhibition?
Answer:
Computational approaches include:
- Docking Studies : Predict binding poses in enzyme active sites (e.g., using AutoDock Vina or Schrödinger Suite).
- Quantum Mechanical (QM) Calculations : Analyze transition states for sulfonyl fluoride-nucleophile reactions to refine values.
- Molecular Dynamics (MD) : Simulate compound stability in biological matrices (e.g., blood, cytoplasm) .
Example workflow:
Screen virtual libraries for sulfonyl fluoride analogs with improved LogP (<3) and polar surface area (<90 Ų) for membrane permeability.
Validate top candidates via in vitro enzymatic assays .
Basic: What safety protocols are essential when handling this compound in the laboratory?
Answer:
- Personal Protective Equipment (PPE) : Fluoride-resistant gloves (e.g., nitrile), safety goggles, and lab coats.
- Ventilation : Use fume hoods to prevent inhalation of volatile byproducts (e.g., HF gas).
- Waste Disposal : Neutralize residual sulfonyl fluorides with excess sodium bicarbonate before disposal .
Advanced: How do structural modifications (e.g., fluorinated alkyl chains) impact the physicochemical properties of sulfonyl fluoride derivatives?
Answer:
Modifications influence:
- Lipophilicity : Fluorinated chains (e.g., -CF) increase LogP, enhancing blood-brain barrier penetration.
- Metabolic Stability : Fluorine atoms block cytochrome P450 oxidation sites.
- Solubility : Sulfonic acid byproducts from hydrolysis may reduce solubility; tertiary amines or PEG linkers can mitigate this .
Example Data Table :
| Derivative | LogP | (°C) | Solubility (mg/mL) |
|---|---|---|---|
| Parent | 1.2 | 98 | 5.6 |
| CF-Analog | 2.8 | 105 | 2.1 |
Advanced: What strategies can address low yields in multi-step syntheses of this compound derivatives?
Answer:
- Intermediate Purification : Use flash chromatography or recrystallization to remove impurities before fluorination.
- Catalyst Optimization : Switch from CsF to tetrabutylammonium fluoride (TBAF) for milder conditions.
- In Situ Monitoring : Employ ReactIR or NMR to track reaction progress and quench side reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
